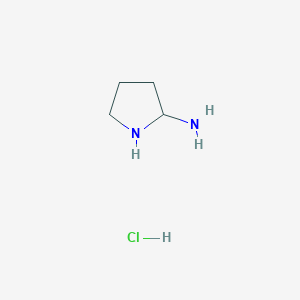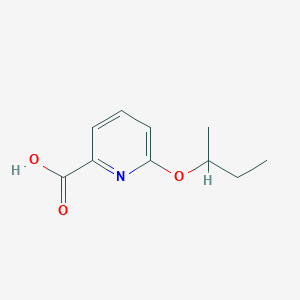
6-Sec-butoxypicolinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sec-butoxypicolinicacid is a chemical compound with the molecular formula C10H13NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a sec-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sec-butoxypicolinicacid typically involves the reaction of picolinic acid with sec-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Picolinic acid+sec-butyl alcohol→this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Sec-butoxypicolinicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The sec-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6-Sec-butoxypicolinicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Sec-butoxypicolinicacid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sec-butoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: A parent compound with a carboxyl group at the 2-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
6-Sec-butoxypicolinicacid is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent and isomeric compounds.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
6-butan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-4-5-8(11-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Clé InChI |
XKRBKVTWTFIVPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=CC=CC(=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


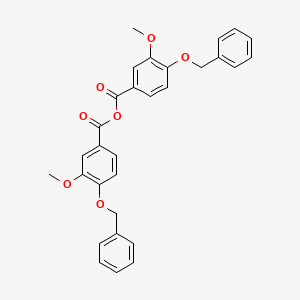
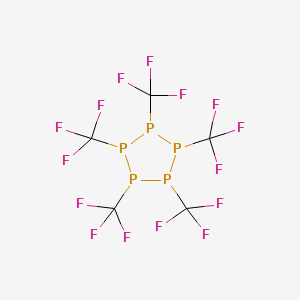
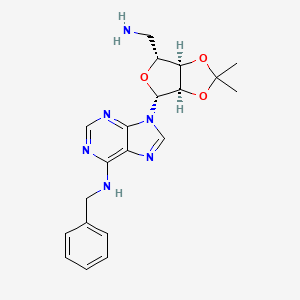
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)





![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
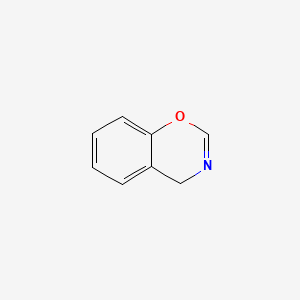
![[2-Fluoro-4-(1-propylcyclohexyl)phenyl]boronic acid](/img/structure/B14754784.png)
